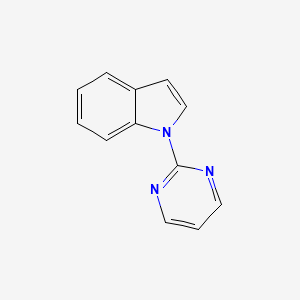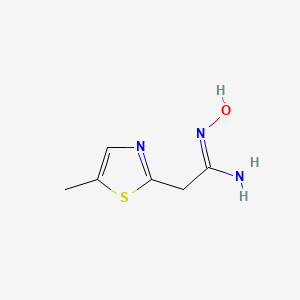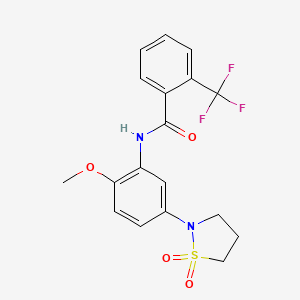
1-(pyrimidin-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrimidin-2-yl)-1H-indole is a heterocyclic compound that combines the structural features of both pyrimidine and indole. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrimidin-2-yl)-1H-indole typically involves the annulation of a pyrimidine ring to an indole framework. One common method includes the reaction of 2-aminoindoles with pyrimidine derivatives under specific conditions. For instance, a three-component synthesis can be performed by combining ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides through a sequential Sonogashira reaction followed by [3+3] cyclocondensation .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as multicomponent reactions and catalytic processes. These methods are designed to maximize yield and minimize the use of hazardous reagents, making the process more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrimidin-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Aplicaciones Científicas De Investigación
1-(Pyrimidin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1-(pyrimidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .
Comparación Con Compuestos Similares
- N-(Pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness: 1-(Pyrimidin-2-yl)-1H-indole stands out due to its unique combination of the pyrimidine and indole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Propiedades
IUPAC Name |
1-pyrimidin-2-ylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-5-11-10(4-1)6-9-15(11)12-13-7-3-8-14-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAQMKUJWYJTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2668936.png)


![2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2668943.png)


